REACTION_CXSMILES
|
[O:1]1[CH2:17][CH:2]1[CH2:3][N:4]1[C:13]2[C:12](=[O:14])[N:10]([CH3:11])[C:9](=[O:15])[N:8]([CH3:16])[C:7]=2[N:6]=[CH:5]1.[C:18]1([S:24][CH2:25][CH2:26][CH2:27][N:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)C>[C:18]1([S:24][CH2:25][CH2:26][CH2:27][N:28]2[CH2:33][CH2:32][N:31]([CH2:17][CH:2]([OH:1])[CH2:3][N:4]3[C:13]4[C:12](=[O:14])[N:10]([CH3:11])[C:9](=[O:15])[N:8]([CH3:16])[C:7]=4[N:6]=[CH:5]3)[CH2:30][CH2:29]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O1C(CN2C=NC=3N(C(N(C)C(C23)=O)=O)C)C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCCCN1CCNCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is partly removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
may be recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)SCCCN1CCN(CC1)CC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |